
5,5-Dimethyl-2-(phenylsulfanyl)-2-(propan-2-yl)cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-2-(phenylsulfanyl)-2-(propan-2-yl)cyclohexane-1,3-dione is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with phenylsulfanyl and propan-2-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(phenylsulfanyl)-2-(propan-2-yl)cyclohexane-1,3-dione typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is formed through a series of cyclization reactions, often starting from simple aliphatic precursors.
Introduction of Substituents: The phenylsulfanyl and propan-2-yl groups are introduced through substitution reactions. Common reagents include phenylthiol and isopropyl halides.
Oxidation and Reduction Steps: These steps are used to achieve the desired oxidation state of the compound. Reagents such as hydrogen peroxide or sodium borohydride may be employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For small-scale production, batch reactors are used to control reaction conditions precisely.
Continuous Flow Reactors: For large-scale production, continuous flow reactors offer advantages in terms of efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-2-(phenylsulfanyl)-2-(propan-2-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Applications De Recherche Scientifique
5,5-Dimethyl-2-(phenylsulfanyl)-2-(propan-2-yl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-2-(phenylsulfanyl)-2-(propan-2-yl)cyclohexane-1,3-dione involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways or metabolic processes, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethyl-2-(phenylsulfanyl)cyclohexane-1,3-dione: Lacks the propan-2-yl group.
5,5-Dimethyl-2-(propan-2-yl)cyclohexane-1,3-dione: Lacks the phenylsulfanyl group.
2-(Phenylsulfanyl)-2-(propan-2-yl)cyclohexane-1,3-dione: Lacks the dimethyl groups.
Propriétés
Numéro CAS |
139196-76-2 |
|---|---|
Formule moléculaire |
C17H22O2S |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
5,5-dimethyl-2-phenylsulfanyl-2-propan-2-ylcyclohexane-1,3-dione |
InChI |
InChI=1S/C17H22O2S/c1-12(2)17(20-13-8-6-5-7-9-13)14(18)10-16(3,4)11-15(17)19/h5-9,12H,10-11H2,1-4H3 |
Clé InChI |
GJQWBQXSLOBLHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(C(=O)CC(CC1=O)(C)C)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


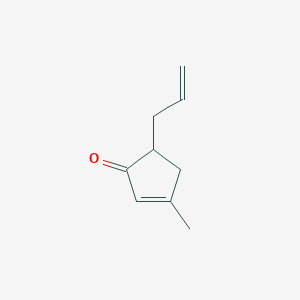
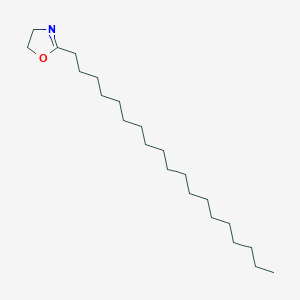

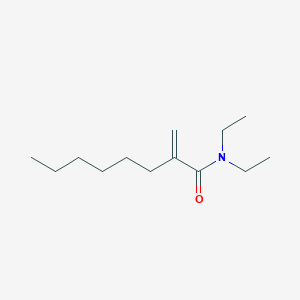
![1-{[(Butoxymethyl)amino]oxy}prop-2-en-1-one](/img/structure/B14286544.png)

![{3-[4-(1,3-Dioxan-2-yl)butoxy]prop-2-en-1-yl}(trimethyl)silane](/img/structure/B14286552.png)
![Methyl 1-oxa-4-azaspiro[4.5]decane-4-carbodithioate](/img/structure/B14286553.png)
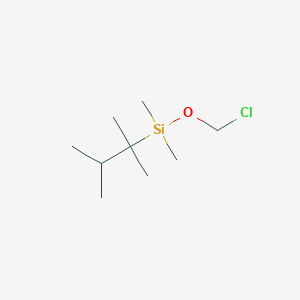

![{[5-Acetyl-2-(furan-2-yl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B14286578.png)
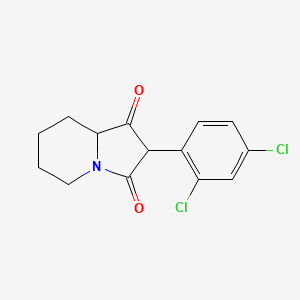
![Phosphoric acid, dimethyl 4-[(phenylsulfonyl)amino]phenyl ester](/img/structure/B14286583.png)
![9-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B14286591.png)
